5-(Cyclopentyl)pyridine-2-boronic acid pinacol ester
CAS No.: 2223040-75-1
Cat. No.: VC18914128
Molecular Formula: C16H24BNO2
Molecular Weight: 273.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2223040-75-1 |
|---|---|
| Molecular Formula | C16H24BNO2 |
| Molecular Weight | 273.2 g/mol |
| IUPAC Name | 5-cyclopentyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| Standard InChI | InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)14-10-9-13(11-18-14)12-7-5-6-8-12/h9-12H,5-8H2,1-4H3 |
| Standard InChI Key | HYOSXSBBFDIUNB-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C3CCCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
5-(Cyclopentyl)pyridine-2-boronic acid pinacol ester is defined by the IUPAC name 5-cyclopentyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. The pinacol ester group stabilizes the boronic acid moiety, enhancing its shelf life and reactivity under standard laboratory conditions. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 2223040-75-1 | |
| Molecular Formula | C₁₆H₂₄BNO₂ | |
| Molecular Weight | 273.2 g/mol | |
| InChI Key | InChI=1S/C16H24BNO2/c1-15... |
The cyclopentyl group at the 5-position of the pyridine ring introduces steric bulk, which can influence regioselectivity in coupling reactions.
Synthetic Methodologies
Halogenation-Boronation Strategy
The synthesis begins with 5-cyclopentylpyridine, which undergoes halogenation at the 2-position using reagents like N-bromosuccinimide (NBS) or iodine monochloride. Subsequent Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) yields the target compound:
This two-step process typically achieves moderate to high yields (60–85%) under inert atmospheres.
Alternative Routes
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s primary application is in forming biaryl linkages via Suzuki-Miyaura reactions. For example, coupling with aryl halides (e.g., bromobenzene) under palladium catalysis produces 5-cyclopentyl-2-arylpyridines, valuable scaffolds in drug discovery:
Key advantages include tolerance to functional groups (e.g., esters, nitriles) and compatibility with aqueous reaction conditions.
Synthesis of Heterocyclic Systems
The boronic ester group facilitates cyclization reactions to access polycyclic architectures. For instance, intramolecular coupling with tethered electrophiles can yield fused pyridine derivatives, which are prevalent in ligands for catalysis.
Physicochemical Properties and Stability
Thermal Stability
Differential scanning calorimetry (DSC) of similar pinacol boronic esters reveals decomposition temperatures above 150°C, suggesting robustness in high-temperature reactions .
Recent Advances and Future Directions
Recent studies highlight the use of 5-(cyclopentyl)pyridine-2-boronic acid pinacol ester in synthesizing kinase inhibitors and fluorescent probes . Future research may explore:
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